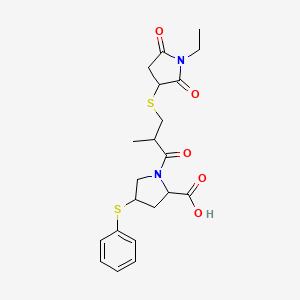![molecular formula C11H8ClNO4 B12288069 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12288069.png)
3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 3-[(4-clorofenil)(hidroxi)metil]isoxazol-4-carboxílico es un compuesto que pertenece a la familia de los isoxazoles, que es una unidad heterocíclica de cinco miembros que contiene un átomo de oxígeno y uno de nitrógeno. Los isoxazoles son conocidos por sus significativas actividades biológicas y se encuentran comúnmente en muchos fármacos disponibles comercialmente
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Ácido 3-[(4-clorofenil)(hidroxi)metil]isoxazol-4-carboxílico típicamente implica la cicloadición de óxidos de nitrilo con alquinos. Un método común emplea el uso de catalizadores de cobre (I) o rutenio (II) para la reacción de cicloadición (3 + 2) . También se han desarrollado rutas sintéticas libres de metales para evitar los inconvenientes asociados con las reacciones catalizadas por metales, como los altos costes, la toxicidad y la generación de residuos .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar el uso de la síntesis regioselectiva asistida por microondas, que ha demostrado ser eficiente y ecológica . Este método permite la formación rápida y selectiva de compuestos unidos a isoxazol en condiciones suaves.
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido 3-[(4-clorofenil)(hidroxi)metil]isoxazol-4-carboxílico puede experimentar varios tipos de reacciones químicas, que incluyen:
Oxidación: Conversión de grupos hidroxilo en grupos carbonilo.
Reducción: Reducción de grupos carbonilo a grupos hidroxilo.
Sustitución: Reemplazo de grupos funcionales por otros sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de aluminio y litio (LiAlH4) se utilizan comúnmente.
Sustitución: Los reactivos como los halógenos (por ejemplo, cloro, bromo) y los nucleófilos (por ejemplo, aminas, tioles) se emplean a menudo.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir un derivado de ácido carboxílico, mientras que la reducción puede producir un alcohol.
Aplicaciones Científicas De Investigación
El Ácido 3-[(4-clorofenil)(hidroxi)metil]isoxazol-4-carboxílico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del Ácido 3-[(4-clorofenil)(hidroxi)metil]isoxazol-4-carboxílico implica su interacción con objetivos y vías moleculares específicas. Por ejemplo, se ha demostrado que exhibe actividades antiproliferativas al unirse a proteínas de choque térmico como TRAP1 . Esta interacción puede interrumpir los procesos celulares e inhibir el crecimiento de las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(4-Clorofenil)-2-metil-9-(5-fenil-1,3,4-oxadiazol-2-il)-4H,8H-pirano[2,3-f]croman-4,8-diona
- Derivados de isoxazol trisustituidos en 3,4,5
Singularidad
El Ácido 3-[(4-clorofenil)(hidroxi)metil]isoxazol-4-carboxílico es único debido a sus características estructurales específicas y la presencia tanto de un grupo hidroxilo como de un grupo ácido carboxílico
Propiedades
Fórmula molecular |
C11H8ClNO4 |
|---|---|
Peso molecular |
253.64 g/mol |
Nombre IUPAC |
3-[(4-chlorophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO4/c12-7-3-1-6(2-4-7)10(14)9-8(11(15)16)5-17-13-9/h1-5,10,14H,(H,15,16) |
Clave InChI |
GCFNTLRMFUKTTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=NOC=C2C(=O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Difluoromethoxy)-2-iodobenzo[d]thiazole](/img/structure/B12287995.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile](/img/structure/B12288005.png)

![1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B12288011.png)



![1,3-thiazol-5-ylmethyl N-[5-(2,5-dioxo-4-propan-2-ylimidazolidin-1-yl)-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12288036.png)
![(R)-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolinePhenylmethylEster](/img/structure/B12288043.png)
![N-(3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl)methanesulfonamide;hydrochloride](/img/structure/B12288050.png)

![Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester](/img/structure/B12288067.png)
![1-O-benzyl 5-O-methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate](/img/structure/B12288073.png)
![[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B12288076.png)
